Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-
Overview
Description
Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]- is a chemical compound primarily used in scientific research. It is known for its unique properties and versatility, making it valuable in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]- typically involves multiple steps. One common method includes the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoin-doline-1,3-dione with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine in the presence of dimethylformamide and DIPEA under reflux conditions .
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]- are not widely documented, the compound is generally produced in controlled laboratory settings due to its specialized applications in research .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]- undergoes various chemical reactions, including:
Substitution Reactions: Common in aromatic compounds, where substituents on the benzene ring are replaced by other groups.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Often involve reagents like halogens (Cl2, Br2) and catalysts such as AlCl3.
Oxidation Reactions: Typically use oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aromatic compounds, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]- involves its interaction with specific molecular targets and pathways. The azido group (-N3) is known for its reactivity, which can lead to the formation of reactive intermediates that interact with biological molecules. This interaction can result in various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- 1-Azido-2-(2-methoxyethoxy)ethane
- 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane
- 3-Azido-1-propanol
Uniqueness
Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]- is unique due to its specific structure, which combines an azido group with a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Biological Activity
Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-, commonly referred to as a derivative of phenolic compounds, has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C10H12N2O3
- Molecular Weight : 220.22 g/mol
- CAS Number : 10997835
The structural features of this compound include an azido group, which is known for its reactivity, and a methoxy group that can influence the compound's lipophilicity and interaction with biological targets.
Ethanone derivatives, particularly those with phenolic structures, are known to interact with several biological targets:
- Enzyme Inhibition : Compounds similar to Ethanone have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). These enzymes play crucial roles in neurotransmission and physiological pH regulation, respectively .
- Antioxidant Activity : Phenolic compounds often exhibit antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in cells .
Antimicrobial Properties
Recent studies indicate that Ethanone derivatives possess antimicrobial activity. The presence of the azido group enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against various pathogens.
Neuroprotective Effects
The inhibition of AChE by Ethanone derivatives suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The IC50 values for related compounds have been reported in the nanomolar range, indicating strong inhibitory potential:
Compound | IC50 (nM) | Target |
---|---|---|
TM-3 | 0.69 | AChE |
Ethanone Derivative | ~28.76 | AChE |
Case Studies
- Neuroprotective Study : A study investigating the effects of phenolic compounds on AChE inhibition found that derivatives similar to Ethanone showed significant neuroprotective effects in vitro, suggesting their potential application in Alzheimer's therapy .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of related ethanones against Gram-positive and Gram-negative bacteria, demonstrating their potential as new antibacterial agents .
Properties
IUPAC Name |
1-[4-(2-azidoethoxy)-3-methoxyphenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-8(15)9-3-4-10(11(7-9)16-2)17-6-5-13-14-12/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHSIWQDZDAFQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCN=[N+]=[N-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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